molecular formula C10H16O B13320653 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde

1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13320653
M. Wt: 152.23 g/mol
InChI Key: MIGVEEUPNNJAPH-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde (CAS: 1936618-34-6) is an aldehyde-bearing cyclopropane derivative with a cyclobutyl-ethyl substituent. Its molecular formula is C₁₀H₁₆O, and it has a molecular weight of 152.23 g/mol .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-cyclobutylethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10(6-7-10)5-4-9-2-1-3-9/h8-9H,1-7H2

InChI Key

MIGVEEUPNNJAPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCC2(CC2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of cyclopropane-1-carbaldehyde derivatives typically involves ring contraction or ring transformation reactions starting from cyclobutanone or related cyclic ketones, followed by functional group modifications to introduce the aldehyde moiety. The presence of the 2-cyclobutylethyl side chain suggests a precursor with a cyclobutyl substituent attached to an ethyl linker, which is then cyclopropanated and oxidized to the aldehyde.

Acid-Catalyzed Ring Contraction and Thiol Addition

A notable method involves the acid-catalyzed ring contraction of hydroxycyclobutanones to cyclopropyl carbaldehydes under batch or continuous-flow conditions. In one approach, 2-hydroxycyclobutanone derivatives are reacted with thiophenol in the presence of sulfonic acid resins (e.g., AR-15 or AR-35) as catalysts. Dichloromethane (DCM) has been identified as an excellent solvent for these transformations, offering high yields and selectivity.

Table 1: Representative Reaction Conditions and Outcomes for Cyclopropyl Carbaldehyde Synthesis

Entry Catalyst Solvent Temperature Yield (%) Notes
1 AR-15 resin DCM Room Temp >85 Efficient conversion, high selectivity
2 AR-35 resin DCM Room Temp ~80 Comparable to AR-15
3 No catalyst DCM Room Temp <10 Negligible conversion

This method exploits the acid resin's ability to promote ring contraction and thiol addition, which can be adapted for the preparation of substituted cyclopropyl carbaldehydes, including this compound, by choosing appropriate cyclobutanone precursors.

One-Pot Acid Catalyzed Synthesis

A one-pot procedure has been reported for synthesizing functionalized arylthio cyclopropyl carbaldehydes starting from substituted cyclobutanones and thiophenols. This method involves acid catalysis under mild conditions, resulting in high yields and purity without the need for intermediate purification steps. The reaction typically proceeds via the formation of a thioketal intermediate, which can be hydrolyzed to the aldehyde.

Thermal Isomerization of 2,3-Dihydrofuran

An alternative approach to cyclopropanecarboxaldehyde derivatives involves the thermal isomerization of 2,3-dihydrofuran under superatmospheric pressure. This method, documented in patents, heats 2,3-dihydrofuran at elevated temperatures (460–480°C) to induce ring contraction to cyclopropanecarboxaldehyde. Although this process is efficient for unsubstituted cyclopropanecarboxaldehyde, its applicability to substituted derivatives like this compound is limited due to potential side reactions and low selectivity.

Table 2: Thermal Isomerization Process Parameters

Parameter Condition Notes
Starting Material 2,3-Dihydrofuran Unsubstituted precursor
Temperature 460–480°C High temperature required
Pressure Superatmospheric Enhances yield and selectivity
Conversion 2–9% per pass Low conversion per cycle
Selectivity ~93% for cyclopropanecarboxaldehyde Side product: crotonaldehyde
Space-Time Yield 25–80 g/L·h Limited by reaction conditions

Due to these limitations, this method is less favored for complex substituted cyclopropane aldehydes.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to this compound
Acid-Catalyzed Ring Contraction Mild conditions, high selectivity, scalable Requires specific acid catalysts Highly suitable with appropriate cyclobutanone precursors
One-Pot Acid Catalysis Simplified process, good yields Limited to substrates compatible with acid catalysis Suitable for functionalized derivatives
Thermal Isomerization Established for simple cyclopropanecarboxaldehyde High temperature, low conversion, side products Less suitable for substituted derivatives

Detailed Research Outcomes

  • Continuous-flow synthesis using sulfonic acid resins has demonstrated efficient conversion of hydroxycyclobutanones to cyclopropyl carbaldehydes with yields exceeding 80%, highlighting the potential for scale-up and industrial application.

  • The choice of solvent critically impacts reaction efficiency, with dichloromethane providing optimal solubility and reaction rates compared to other solvents tested.

  • One-pot acid catalysis allows for the direct synthesis of functionalized cyclopropyl carbaldehydes without isolating intermediates, simplifying purification and improving overall yield.

  • Thermal isomerization processes, while industrially documented for simple cyclopropanecarboxaldehyde, suffer from low space-time yields and formation of byproducts, limiting their use for substituted analogs such as this compound.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. For example, treatment with potassium permanganate (KMnO₄) in aqueous media converts the aldehyde to 1-(2-cyclobutylethyl)cyclopropane-1-carboxylic acid .

Mechanism :
The aldehyde’s carbonyl group is susceptible to nucleophilic attack by water, followed by cleavage of the C=O bond to yield the carboxylic acid.

Conditions :

  • Reagent: KMnO₄ in aqueous solution

  • Temperature: Typically room temperature or mild heating

Key Product :
1-(2-Cyclobutylethyl)cyclopropane-1-carboxylic acid

Reduction Reactions

The aldehyde group can be reduced to its corresponding alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Mechanism :
Hydride transfer from NaBH₄ to the carbonyl carbon reduces the aldehyde to 1-(2-cyclobutylethyl)cyclopropane-1-methanol .

Conditions :

  • Reagent: NaBH₄ in methanol or ethanol

  • Temperature: Room temperature

Key Product :
1-(2-Cyclobutylethyl)cyclopropane-1-methanol

Substitution Reactions

The cyclopropane ring’s inherent strain renders it reactive toward nucleophilic substitution, particularly under acidic or basic conditions. For instance, exposure to nucleophiles (e.g., amines, alcohols) can lead to ring-opening or substitution at the cyclopropane carbons .

Mechanism :
The strained cyclopropane ring undergoes cleavage via nucleophilic attack, forming intermediates that rearrange to more stable products.

Conditions :

  • Acidic or basic media

  • Presence of nucleophiles

Key Products :

  • Substituted cyclopropane derivatives

  • Ring-opened products (e.g., alkenes or alkanes)

Electrophilic Addition

The aldehyde group participates in nucleophilic addition reactions. For example, condensation with amines or hydrazines forms Schiff bases or hydrazones, respectively.

Mechanism :
Nucleophilic attack on the carbonyl carbon followed by proton transfer stabilizes the product.

Conditions :

  • Reagents: Amines, hydrazines, or other nucleophiles

  • Solvent: Polar aprotic or protic solvents

Key Products :

  • Schiff bases (e.g., imines)

  • Hydrazones

Biological Interactions

While not a direct chemical reaction, the compound’s structure influences its interactions with biological systems. The aldehyde group may form covalent bonds with nucleophilic residues in enzymes or proteins, potentially modulating their activity.

Comparison of Reaction Types

Reaction TypeReagents/ConditionsKey ProductsMechanistic Insight
Oxidation KMnO₄ (aqueous)Carboxylic acidCarbonyl cleavage via nucleophilic attack
Reduction NaBH₄ (methanol)AlcoholHydride transfer to carbonyl carbon
Substitution Acidic/basic media + nucleophilesSubstituted derivatives or ring-opened productsStrain-driven ring cleavage
Electrophilic Addition Amines/hydrazinesSchiff bases/hydrazonesNucleophilic attack on carbonyl

Research Findings

  • Cyclopropane Ring Reactivity : The cyclopropane moiety’s strain enables unique reactivity, such as ring-opening under acidic conditions, as observed in cyclopropanation mechanisms .

  • Aldehyde Functional Group : The aldehyde’s reactivity is analogous to other aldehydes, enabling classical oxidation and reduction pathways.

  • Synthetic Utility : The compound serves as a precursor for synthesizing complex molecules, leveraging its aldehyde and cyclopropane features .

Scientific Research Applications

1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring’s strained nature also makes it reactive, allowing it to participate in ring-opening reactions and other transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde 1936618-34-6 C₁₀H₁₆O 152.23 Cyclobutylethyl, aldehyde Potential intermediate in strained-ring synthesis
(1R,2R)-2-((benzyloxy)methyl)cyclopropane-carbaldehyde 534584-66-2 C₁₂H₁₄O₂ 190.24 Benzyloxy, aldehyde High-yield synthesis (88% reported)
1-(4-Chlorophenyl)cyclopropane-1-carbaldehyde 100845-90-7 C₁₀H₉ClO 180.63 4-Chlorophenyl, aldehyde Enhanced electrophilicity due to Cl substituent
1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde 1936714-29-2 C₉H₁₆O₂ 156.22 Hydroxy, branched alkyl, aldehyde Polar functional groups improve solubility
Key Observations:

Steric and Electronic Effects :

  • The cyclobutylethyl group in the target compound introduces greater steric hindrance compared to the benzyloxy group in the C₁₂H₁₄O₂ analog . However, the benzyloxy group’s aromaticity may enhance stability in π-π interactions.
  • The 4-chlorophenyl substituent in the C₁₀H₉ClO compound increases electrophilicity at the aldehyde site, making it more reactive in nucleophilic additions compared to the aliphatic cyclobutylethyl analog .

The hydroxy-bearing analog (C₉H₁₆O₂) may exhibit challenges in purification due to its polarity, whereas the cyclobutylethyl derivative’s hydrophobicity could simplify isolation .

Reactivity Trends: Cyclopropane rings in all analogs are prone to ring-opening under acidic or radical conditions. For example, hydride shifts in cyclopropane derivatives have been observed during reactions with Lewis acids like AlCl₃ or ZnCl₂ . The cyclobutylethyl group may further modulate such reactivity by stabilizing transition states through steric effects . The absence of electron-withdrawing groups (e.g., Cl) in the target compound may limit its utility in reactions requiring aldehyde activation, such as Knoevenagel condensations, compared to the 4-chlorophenyl analog .

Biological Activity

1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the diverse biological properties associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a cyclopropane ring, which is known for imparting unique reactivity and biological activity. The structural formula can be represented as follows:

C9H14O\text{C}_9\text{H}_{14}\text{O}

This compound features a cyclopropane moiety attached to a cyclobutyl group, which may influence its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that cyclopropane derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

2. Antitumor Activity

There is a growing body of evidence suggesting that cyclopropane derivatives can exhibit antitumor properties. The presence of the cyclopropane ring may enhance the compound's ability to interact with DNA or inhibit cell proliferation pathways. Specific studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

3. Neurochemical Effects

The neurochemical properties of cyclopropane derivatives are noteworthy. They may act on neurotransmitter systems, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders. The conformational rigidity provided by the cyclopropane ring can enhance binding affinity to specific receptors involved in neurotransmission .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The aldehyde functional group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of reactive intermediates that can modify proteins or nucleic acids.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to their antimicrobial and antitumor effects .
  • Receptor Modulation : The structural features allow for selective interaction with neurotransmitter receptors, potentially modulating synaptic activity and offering neuroprotective effects .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor effects of related cyclopropane compounds demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another investigation, a series of cyclopropane derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited potent inhibitory effects, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi ,
AntitumorInduces apoptosis in cancer cells ,
NeurochemicalModulates neurotransmitter activity

Q & A

Q. What are the recommended synthetic routes for 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation followed by aldehyde functionalization. For example:

Cyclopropane Formation : Use [2+1] cycloaddition (e.g., Simmons-Smith reaction) with a cyclobutylethyl-substituted precursor. Steric hindrance from the cyclobutyl group may require elevated temperatures (80–100°C) to enhance ring closure efficiency .

Aldehyde Introduction : Oxidative methods (e.g., Swern oxidation) or nucleophilic substitution (e.g., using formyl equivalents) can introduce the carbaldehyde group. Optimize solvent polarity (e.g., DCM vs. THF) to mitigate side reactions like β-hydride elimination .

  • Critical Factors :
  • Catalyst Selection : Palladium or nickel catalysts improve regioselectivity in cyclopropane formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity, as impurities in cyclopropane derivatives can skew reactivity studies .

Q. What spectroscopic techniques are most effective for characterizing the aldehyde group and cyclopropane ring in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Cyclopropane ring protons show distinct splitting patterns (e.g., ABX systems) due to ring strain and substituent effects .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde. Cyclopropane C-C stretches (~3000 cm⁻¹) are subtle but diagnostic .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., calculated for C₁₀H₁₄O: 150.1045 Da) confirms molecular formula. Fragmentation patterns distinguish cyclopropane ring stability under ionization .
  • Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) to detect trace impurities (<0.5%) that may interfere with downstream reactions .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the cyclobutylethyl substituent on the compound's reactivity?

  • Methodological Answer :

DFT Calculations : Use Gaussian or ORCA software to model the compound’s geometry. Compare HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the cyclopropane ring’s LUMO may be stabilized by the electron-withdrawing aldehyde group, enhancing electrophilicity .

Molecular Dynamics (MD) : Simulate steric interactions between the cyclobutylethyl chain and reaction partners (e.g., Grignard reagents). High steric bulk may slow nucleophilic addition to the aldehyde by 20–30% .

  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What strategies resolve contradictions in experimental data between theoretical predictions and observed reaction outcomes?

  • Methodological Answer :

Q. Iterative Hypothesis Testing :

  • If DFT predicts aldehyde oxidation but experiments show stability, re-examine solvent effects (e.g., protic vs. aprotic) or trace oxidants .

Q. Cross-Validation :

  • Compare NMR data with structurally similar compounds (e.g., 2,2-diphenylcyclopropane-1-carbaldehyde ) to identify anomalous signals.
  • Use isotopic labeling (e.g., ¹³C-aldehyde) to track unexpected side reactions .

Error Analysis : Quantify instrument limitations (e.g., ±0.1 ppm accuracy in HRMS) to assess whether discrepancies fall within experimental error .

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